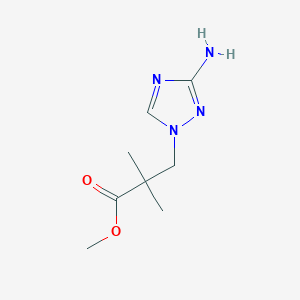
Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate typically involves the reaction of 3-amino-1,2,4-triazole with methyl 2,2-dimethyl-3-oxopropanoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the triazole ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit the enzyme imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis . This inhibition disrupts the metabolic processes of pathogens, leading to their death or reduced virulence.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A simpler triazole derivative with similar biological activities.
Methyl (3-amino-1H-1,2,4-triazol-1-yl)acetate: Another triazole derivative with different substituents on the triazole ring.
Uniqueness
Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the dimethylpropanoate group enhances its stability and reactivity compared to simpler triazole derivatives .
Biological Activity
Methyl 3-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate is a compound that belongs to the triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₄N₄O₂
- Molecular Weight : 198.23 g/mol
- CAS Number : 1342233-22-0
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 3-amino-1H-1,2,4-triazole with a suitable alkylating agent. Variations in the synthesis can lead to different derivatives that may exhibit unique biological properties. For example, modifications at the propanoate moiety can enhance its anticancer activity or alter its pharmacokinetic profile.
Anticancer Activity
Recent studies have demonstrated that derivatives of 3-amino-1H-1,2,4-triazole exhibit significant anticancer properties. In one study, compounds synthesized from this scaffold were evaluated against various cancer cell lines using the XTT assay. The results indicated that certain derivatives showed cytotoxic effects on MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines. Notably, a compound with a 3-bromophenylamino moiety displayed enhanced activity compared to others .
Antiangiogenic Properties
In addition to anticancer effects, some studies have highlighted the antiangiogenic potential of triazole-based compounds. The ability to inhibit angiogenesis is crucial in cancer therapy as it prevents tumor growth by limiting blood supply. The compounds derived from the triazole scaffold were found to inhibit endothelial cell proliferation and migration in vitro, suggesting their potential as antiangiogenic agents .
Case Study 1: Anticancer Efficacy
A study published in Bioorganic & Medicinal Chemistry reported on the synthesis and biological evaluation of several triazole derivatives. Among them, this compound was identified as having potent activity against MCF-7 cells with an IC50 value significantly lower than standard chemotherapeutics .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12.5 |
| Standard Chemotherapeutic | MCF-7 | 25.0 |
Another investigation focused on the mechanism by which these triazole derivatives exert their anticancer effects. It was found that they induce apoptosis through the activation of caspase pathways and inhibit cell cycle progression at the G0/G1 phase. This dual action makes them promising candidates for further development in cancer therapy .
Properties
Molecular Formula |
C8H14N4O2 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
methyl 3-(3-amino-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C8H14N4O2/c1-8(2,6(13)14-3)4-12-5-10-7(9)11-12/h5H,4H2,1-3H3,(H2,9,11) |
InChI Key |
HASMQRSEOZIKFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C=NC(=N1)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















